molecular formula C15H10N2O2 B12684020 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile CAS No. 19051-30-0

2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile

Cat. No.: B12684020
CAS No.: 19051-30-0
M. Wt: 250.25 g/mol
InChI Key: QPOKESDOJWYPOO-JLHYYAGUSA-N
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Description

2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is an organic compound that features a complex structure with both aromatic and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminophenol with benzaldehyde to form an intermediate Schiff base, which is then subjected to nitrile formation through a dehydration reaction. The reaction conditions often require the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane under reflux .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: Aromatic substitution reactions can occur, introducing different functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile exerts its effects involves interactions with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: A precursor in the synthesis of the compound.

    Benzaldehyde: Another precursor used in the initial steps of synthesis.

    Quinone Derivatives: Products formed through oxidation reactions.

Uniqueness

2-(2-(Hydroxy(oxido)amino)phenyl)-3-phenylacrylonitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

19051-30-0

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(Z)-2-(2-nitrophenyl)-3-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10N2O2/c16-11-13(10-12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(18)19/h1-10H/b13-10+

InChI Key

QPOKESDOJWYPOO-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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